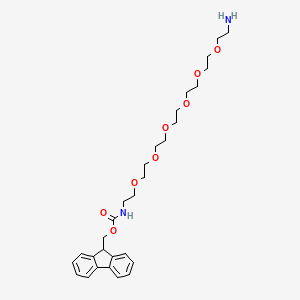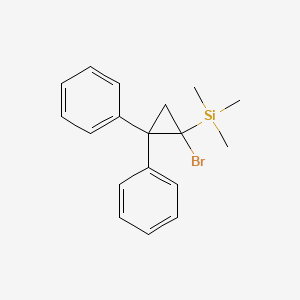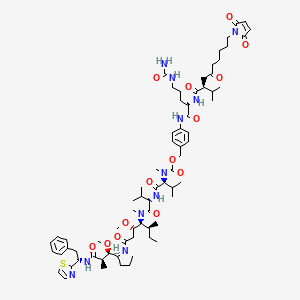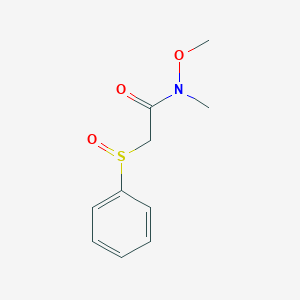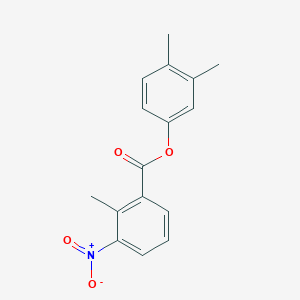
Methyl(1-naphthyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(1-naphthyl)phenylsilane is an organosilicon compound with the molecular formula C17H16Si. It is a unique compound that combines a methyl group, a naphthyl group, and a phenyl group attached to a silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(1-naphthyl)phenylsilane can be synthesized through the silylation of alcohols, silanols, and methoxysilanes. One common method involves the use of optically pure this compound in the presence of Lewis acid catalysts such as tris(pentafluorophenyl)borane [B(C6F5)3]. This reaction is highly reactive and stereoselective, producing optically active (alkoxy)methyl(1-naphthyl)phenylsilanes with high enantiomeric excess .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced catalytic systems and controlled reaction conditions to ensure high yield and purity. The use of specialized equipment and techniques is essential to maintain the integrity of the compound during large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(1-naphthyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: Substituted silanes with different functional groups.
Aplicaciones Científicas De Investigación
Methyl(1-naphthyl)phenylsilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl(1-naphthyl)phenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The stereochemistry of the compound plays a crucial role in its reactivity and selectivity in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Structurally similar but lacks the naphthyl group.
Methyl(phenethyl)phenylsilane: Contains a phenethyl group instead of a naphthyl group.
Methyl(4-phenoxyphenyl)phenylsilane: Contains a phenoxy group instead of a naphthyl group.
Uniqueness
Methyl(1-naphthyl)phenylsilane is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.
Propiedades
Número CAS |
112170-78-2 |
|---|---|
Fórmula molecular |
C17H15Si |
Peso molecular |
247.38 g/mol |
InChI |
InChI=1S/C17H15Si/c1-18(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3 |
Clave InChI |
FCMAGGUZGKOPGQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



